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Abstract

The study of RNA-protein interactions is fundamental to understanding the intricate
mechanisms of gene regulation. Ultraviolet (UV) crosslinking, a cornerstone technique in this
field, allows for the covalent linkage of RNA to its binding proteins, enabling their identification
and the mapping of interaction sites. However, the efficiency of direct UV crosslinking at 254
nm is notoriously low.[1] The incorporation of photoreactive nucleoside analogs, such as
thiolated uridines, into RNA transcripts has revolutionized this methodology by significantly
enhancing crosslinking efficiency at longer, less damaging UV wavelengths.[2][3] While 4-
thiouridine (4SU) has been widely adopted in techniques like Photoactivatable-Ribonucleoside-
Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), this guide focuses on the unique
advantages and detailed protocols for utilizing its isomer, 2-thiouridine (s2U), to achieve highly
efficient and specific RNA-protein crosslinking. We will delve into the underlying principles,
provide step-by-step protocols for the synthesis of 2-Thio-UTP modified RNA, and outline a
comprehensive workflow for UV crosslinking and downstream analysis.
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Introduction: The Rationale for Enhanced UV
Crosslinking

UV crosslinking has been an invaluable tool for capturing the transient and dynamic
interactions between RNA and proteins.[1][2] The traditional approach involves irradiating cells
or in vitro reactions with short-wavelength UV light (254 nm), which excites the nucleobases of
RNA, leading to the formation of a covalent bond with closely associated amino acid residues.
[1] However, this method suffers from several limitations:

» Low Efficiency: A significant portion of RNA-protein interactions are not captured due to the
low quantum yield of the crosslinking reaction.[1]

 RNA Damage: The high energy of 254 nm UV light can cause damage to the RNA
molecules, potentially altering their structure and interactions.

» Non-Specific Crosslinking: The high UV dosage required can lead to non-specific
crosslinking, increasing the background signal.

To overcome these challenges, photoreactive nucleoside analogs have been introduced. These
analogs are incorporated into RNA transcripts and can be activated by longer wavelength UV
light (typically >310 nm), which is less damaging to the RNA.[2][4] This approach, often
referred to as PAR-CLIP when using 4-thiouridine, has significantly improved the yield and
specificity of RNA-protein crosslinking.[5][6][7]

This application note will specifically explore the use of 2-Thio-UTP, an isomer of the more
commonly used 4-Thio-UTP, for optimizing UV crosslinking efficiency.

The Advantage of 2-Thiouridine: Beyond Enhanced
Crosslinking

While both 2-thiouridine and 4-thiouridine are effective in enhancing UV crosslinking, 2-
thiouridine possesses unique properties that can be advantageous in certain experimental
contexts.

Enhanced Duplex Stability
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Studies have shown that the substitution of uridine with 2-thiouridine in an RNA duplex leads to
a significant increase in its thermal stability compared to both unmodified RNA and RNA
containing 4-thiouridine.[8] This enhanced stability is attributed to the preorganization of the
single-stranded RNA containing 2-thiouridine, which reduces the entropic penalty of duplex
formation.[9] This property can be particularly beneficial when studying RNA-protein
interactions that involve structured RNA elements, as it helps to maintain the native
conformation of the RNA.

Reduced Immunogenicity

For in vivo applications, such as the delivery of modified mRNA for therapeutic purposes, the
immunogenicity of the RNA molecule is a critical consideration. Research has indicated that
RNAs prepared with 2-Thio-UTP are less immunogenic compared to unmodified RNA.[10] This
is because 2-Thio-U modified mRNA shows reduced activation of RNA-dependent protein
kinase (PKR) and other components of the innate immune system.[10]

The Mechanism of 2-Thiouridine Mediated UV
Crosslinking

Upon irradiation with UV light at a wavelength of approximately 330-360 nm, the 2-thiouridine
base enters an excited state. This excited thione group is highly reactive and can form a
covalent bond with adjacent amino acid residues of a protein. The proposed mechanism
involves a photo-induced electron transfer, leading to the formation of a radical ion pair, which
then recombines to form a stable crosslink.[11]

Figure 1. Simplified workflow of 2-Thiouridine mediated UV crosslinking.

Experimental Protocols

This section provides detailed protocols for the in vitro synthesis of 2-Thio-UTP modified RNA
and the subsequent UV crosslinking procedure.

In Vitro Synthesis of 2-Thio-UTP Modified RNA
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This protocol is designed for the synthesis of RNA probes with complete or partial substitution
of UTP with 2-Thio-UTP using T7 RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter
e T7 RNA Polymerase

e 10x Transcription Buffer

e ATP, CTP, GTP solution (100 mM each)

e UTP solution (100 mM)

e 2-Thio-UTP solution (100 mM)

» RNase Inhibitor

o DNase | (RNase-free)

* Nuclease-free water

Protocol:

o Reaction Setup: Assemble the following reaction components at room temperature in a
nuclease-free microcentrifuge tube. The final volume is 20 pL.
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Component Volume Final Concentration
Nuclease-free water Up to 20 uL

10x Transcription Buffer 2 uL 1x

ATP, CTP, GTP (100 mM each) 0.5 pL each 2.5 mM each

UTP (100 mM) See Table 1 Variable

2-Thio-UTP (100 mM) See Table 1 Variable

Linearized DNA template 1ug 50 ng/uL

RNase Inhibitor 1L

T7 RNA Polymerase 2 L

Table 1: Recommended UTP and 2-Thio-UTP Ratios

. o Volume of 2-Thio-UTP (100
% 2-Thio-UTP Substitution  Volume of UTP (100 mM)

mM)
100% 0L 0.5 pL
50% 0.25 pL 0.25 pL
25% 0.375 pL 0.125 pL

 Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

o DNase Treatment: Add 1 pL of RNase-free DNase | to the reaction and incubate at 37°C for
15 minutes to remove the DNA template.

» RNA Purification: Purify the RNA using a suitable RNA purification kit or by
phenol/chloroform extraction followed by ethanol precipitation.

e Quantification and Quality Control: Determine the concentration and purity of the synthesized
RNA using a spectrophotometer. The quality of the RNA can be assessed by running an
aliquot on a denaturing agarose gel.
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UV Crosslinking of 2-Thio-UTP Modified RNA to Protein

This protocol describes a general procedure for UV crosslinking in an in vitro binding reaction.
Materials:

Purified 2-Thio-UTP modified RNA

Purified protein of interest

Binding buffer appropriate for the RNA-protein interaction

UV crosslinker instrument with 365 nm bulbs

SDS-PAGE loading buffer
Protocol:

e Binding Reaction: In a nuclease-free microcentrifuge tube, combine the 2-Thio-UTP modified
RNA and the protein of interest in the appropriate binding buffer. The final volume and
concentrations should be optimized for the specific interaction being studied.

 Incubation: Incubate the binding reaction at the optimal temperature and for the appropriate
time to allow for complex formation.

o UV Irradiation: Place the tube on ice in a UV crosslinker and irradiate with 365 nm UV light.
The optimal energy and time of irradiation should be determined empirically, but a starting
point is 0.1-1 J/cm?.

* RNase Digestion (Optional): To trim the non-crosslinked RNA and reduce the size of the RNA
tag on the protein, the sample can be treated with RNase A and/or RNase T1.

e Analysis: Add SDS-PAGE loading buffer to the crosslinked sample, heat at 95°C for 5
minutes, and analyze the crosslinked product by SDS-PAGE and autoradiography (if the
RNA is radiolabeled) or Western blotting using an antibody against the protein of interest. A
successful crosslinking reaction will result in a band shift corresponding to the molecular
weight of the protein plus the crosslinked RNA fragment.
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Figure 2. Overview of the experimental workflow for 2-Thio-UTP crosslinking.

Data Interpretation and Validation

A successful UV crosslinking experiment with 2-Thio-UTP modified RNA will result in the
formation of a covalent bond between the RNA and its binding protein. This can be visualized
as a higher molecular weight species on an SDS-PAGE gel.

Key considerations for data interpretation:

» Negative Controls: Always include a negative control reaction without UV irradiation to
ensure that the observed band shift is UV-dependent. A control with unmodified RNA can
also be included to demonstrate the enhanced efficiency of the 2-Thio-UTP modified probe.

« Titration Experiments: To optimize the crosslinking efficiency, it is recommended to perform
titration experiments with varying concentrations of RNA, protein, and UV energy.

o Mass Spectrometry: For definitive identification of the crosslinked peptide and the precise
site of crosslinking, mass spectrometry analysis of the excised and digested crosslinked
band is the gold standard.[12][13][14]

Conclusion

The use of 2-Thio-UTP to generate photoreactive RNA probes offers a powerful and efficient
method for studying RNA-protein interactions. The enhanced duplex stability and reduced
immunogenicity of 2-thiouridine-containing RNA provide distinct advantages over other
methods. By following the detailed protocols and considering the key aspects of data
interpretation outlined in this guide, researchers can confidently and effectively utilize this
advanced technique to unravel the complexities of post-transcriptional gene regulation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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